
Chiricanine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chiricanine A is a natural product found in Lonchocarpus chiricanus with data available.
Applications De Recherche Scientifique
Synthesis of Chiricanine A : The first and efficient syntheses of chiricanine A, a naturally occurring prenylated stilbene, were described by (Park, Lee, & Lee, 2011). This synthesis was accomplished using pinosylvin and aimed to explore its potential applications in various fields.
Isolation and Structural Analysis : Chiricanine A was isolated from the root bark of Lonchocarpus chiricanus, as detailed by (Ioset, Marston, Gupta, & Hostettmann, 2001). The study resolved its structure using spectrometric methods and found that it demonstrated antifungal effects against Cladosporium cucumerinum and was toxic to larvae of the yellow fever-transmitting mosquito Aedes aegypti.
Enantioselective Total Synthesis : The first enantioselective total synthesis of chiricanine B, a closely related compound, was achieved by (Li, Hu, Xie, & Chen, 2003). This synthesis provided insights into the chemical properties and potential applications of chiricanine A.
Ethnopharmacology Trends : Research in ethnopharmacology, including the study of compounds like chiricanine A, is crucial for understanding traditional cures and developing new drugs, as outlined by (Gilani & Atta-ur-Rahman, 2005).
Potential in Drug Development : The importance of natural products like chiricanine A in drug development is highlighted by their widespread use in various pharmacological classes, as discussed by (Gilani & Atta‐ur‐Rahman, 2005).
Propriétés
Nom du produit |
Chiricanine A |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-10,12-13,20-21H,11H2,1-2H3/b10-9+ |
Clé InChI |
LJFRYKIVTYCTIO-MDZDMXLPSA-N |
SMILES isomérique |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)C |
SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C |
SMILES canonique |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C |
Synonymes |
chiricanine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




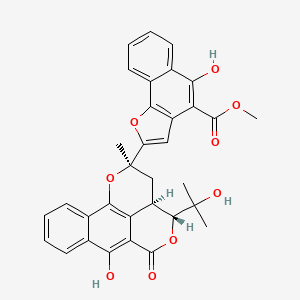
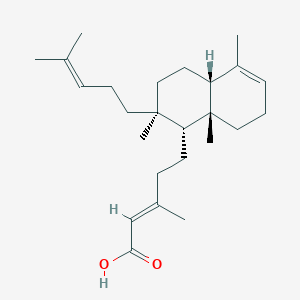
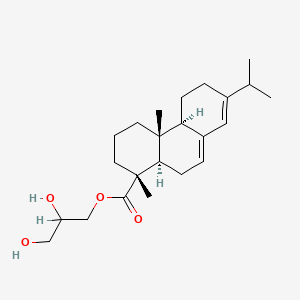
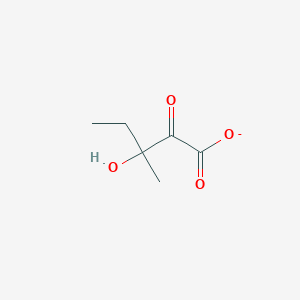
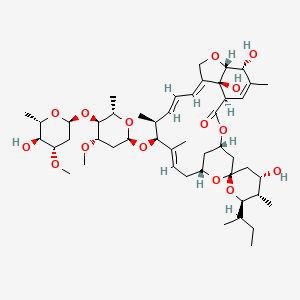


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
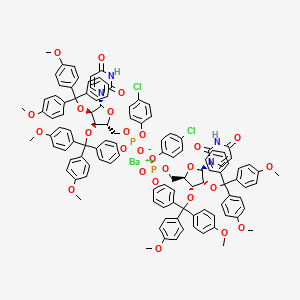
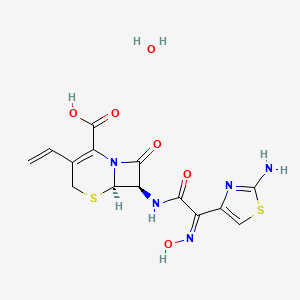

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)
